Benzastatin I
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Overview
Description
Benzastatin I is a natural product found in Streptomyces nitrosporeus with data available.
Scientific Research Applications
Antiviral Activity
Benzastatin C, closely related to Benzastatin I, has demonstrated significant antiviral activity. A study by Lee, Yoo, and Kim (2007) found that Benzastatin C from Streptomyces nitrosporeus exhibited dose-dependent antiviral effects against herpes simplex virus types 1 and 2, as well as vesicular stomatitis virus (Lee, Yoo, & Kim, 2007).
Biosynthetic Pathway
Research on the biosynthetic gene cluster of Streptomyces sp. RI18 reveals insights into the biosynthesis of benzastatins. Tsutsumi et al. (2018) proposed a pathway for benzastatins where a cytochrome P450 (BezE) catalyzes the cyclization of geranylated p-acetoxyaminobenzoic acids, leading to the formation of benzastatin’s unique molecular structure (Tsutsumi et al., 2018).
Free Radical Scavenging
Benzastatins A, B, C, and D are noted for their free radical scavenging properties. Kim et al. (1996) identified these compounds as having inhibitory activity against lipid peroxidation and glutamate toxicity in cell assays (Kim et al., 1996).
Neuronal Cell Protection
Benzastatins E, F, and G, which are structurally related to this compound, have been isolated for their neuronal cell protecting activity. In a study by Kim et al. (1997), these compounds exhibited significant protection against glutamate toxicity in neuronal cells (Kim et al., 1997).
Total Synthesis
The total synthesis of Benzastatin E, which shares structural similarities with this compound, has been achieved through a diastereoselective Grignard addition. Toda et al. (2003) outlined this synthesis, providing insights into the chemical processes that can be applied to similar compounds (Toda et al., 2003).
Properties
Molecular Formula |
C18H26N2O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-amino-3-[(2E,6Z)-8-hydroxy-3,6,7-trimethylocta-2,6-dienyl]benzamide |
InChI |
InChI=1S/C18H26N2O2/c1-12(4-6-13(2)14(3)11-21)5-7-15-10-16(18(20)22)8-9-17(15)19/h5,8-10,21H,4,6-7,11,19H2,1-3H3,(H2,20,22)/b12-5+,14-13- |
InChI Key |
RFDBKSVEWUBBHM-PWGXZHICSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C=CC(=C1)C(=O)N)N)/CC/C(=C(/C)\CO)/C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)N)N)CCC(=C(C)CO)C |
Synonyms |
enzastatin H benzastatin I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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